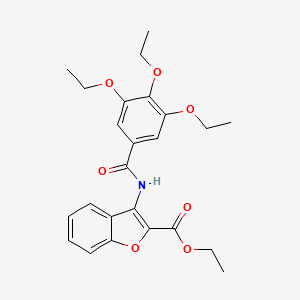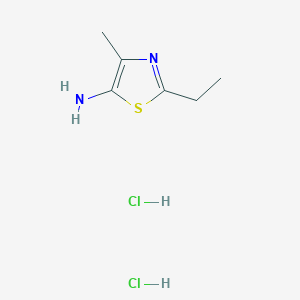![molecular formula C28H27FN4O3 B2405371 Methyl 2-(4-benzylpiperazin-1-yl)-3-[(4-fluorophenyl)methyl]-4-oxoquinazoline-7-carboxylate CAS No. 1251582-77-0](/img/structure/B2405371.png)
Methyl 2-(4-benzylpiperazin-1-yl)-3-[(4-fluorophenyl)methyl]-4-oxoquinazoline-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-(4-benzylpiperazin-1-yl)-3-[(4-fluorophenyl)methyl]-4-oxoquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C28H27FN4O3 and its molecular weight is 486.547. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activities and Pharmacological Properties
Synthesis and Antibacterial Activities
This compound has been involved in the synthesis of various antibacterial agents. For example, temafloxacin hydrochloride, a member of the 4-pyridone-3-carboxylic acid class of antibacterial agents, was synthesized and tested for its antibacterial activities, exhibiting a broad-spectrum antimicrobial profile (Chu et al., 1991).
Antimicrobial Study
Related compounds have been synthesized and screened for antimicrobial properties, indicating the relevance of this chemical structure in developing new antimicrobial agents (Patel & Patel, 2010).
Analgesic and Anti-Inflammatory Properties
- Synthesis and Evaluation of Analgesic Properties: Derivatives of this compound have been synthesized and evaluated for their analgesic and anti-inflammatory properties, with some showing significant activity in animal models (Saravanan et al., 2012).
Synthesis Techniques and Drug Development
Alternative Synthesis Methods
Research has focused on developing alternative synthesis methods for compounds like temafloxacin, demonstrating the ongoing interest in optimizing the production of these chemicals for pharmaceutical use (Chu et al., 1992).
Synthesis of Fluorescent Sensors
This chemical structure has been utilized in the synthesis of fluorescent sensors, like those for detecting Cu2+, highlighting its potential in chemical sensing applications (Liu et al., 2014).
Novel Antibacterial Agents
The compound's derivatives have been studied for their potent antibacterial activities against various bacteria, suggesting their potential as novel antibacterial agents (Kuramoto et al., 2003).
Properties
IUPAC Name |
methyl 2-(4-benzylpiperazin-1-yl)-3-[(4-fluorophenyl)methyl]-4-oxoquinazoline-7-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27FN4O3/c1-36-27(35)22-9-12-24-25(17-22)30-28(33(26(24)34)19-21-7-10-23(29)11-8-21)32-15-13-31(14-16-32)18-20-5-3-2-4-6-20/h2-12,17H,13-16,18-19H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUMTAAMIPCYCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4)CC5=CC=C(C=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27FN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((2-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2405289.png)
![8-{[(1E)-2-(5-bromo-2-methoxyphenyl)-1-azavinyl]amino}-3-methyl-7-(3-methylbut yl)-1,3,7-trihydropurine-2,6-dione](/img/no-structure.png)





![N-(4,4-difluorocyclohexyl)-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2405302.png)





